molecular formula C13H9ClN4S2 B12057422 5-(2-Chlorophenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 478254-26-1

5-(2-Chlorophenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12057422
CAS No.: 478254-26-1
M. Wt: 320.8 g/mol
InChI Key: YJWRZMNZTBEHMF-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Chlorophenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol is a Schiff base-derived 1,2,4-triazole-3-thiol compound characterized by a 2-chlorophenyl group at position 5, a thiophen-2-ylmethylene substituent at position 4, and a thiol group at position 3 (Fig. 1).

Triazole-thiol derivatives are renowned for their versatility in medicinal chemistry, acting as enzyme inhibitors, anticancer agents, and antimicrobial compounds. The presence of the thiophene ring and chloro-substituted aryl group in this compound may modulate electronic properties, solubility, and target binding.

Properties

CAS No.

478254-26-1

Molecular Formula

C13H9ClN4S2

Molecular Weight

320.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-[(E)-thiophen-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H9ClN4S2/c14-11-6-2-1-5-10(11)12-16-17-13(19)18(12)15-8-9-4-3-7-20-9/h1-8H,(H,17,19)/b15-8+

InChI Key

YJWRZMNZTBEHMF-OVCLIPMQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CC=CS3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CC=CS3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Substitution with Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.

    Introduction of Thiophenylmethyleneamino Group: The final step involves the condensation of the triazole derivative with thiophene-2-carbaldehyde in the presence of a suitable catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use as a therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The structural uniqueness of 5-(2-Chlorophenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol lies in its substituents. Below is a comparison with key analogs:

Compound Substituents Key Features
Target Compound 2-Chlorophenyl, thiophen-2-ylmethylene Combines electron-withdrawing Cl and sulfur-rich thiophene for metal coordination .
5-(Pyridin-4-yl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol () Pyridin-4-yl, thiophen-2-ylmethylene Pyridine enhances metal-binding capacity; shows anticancer activity (MCF-7, Hep-G2) .
5-(2-Methoxyphenyl)-4-((3-(4-chlorophenyl)-1H-pyrazol-4-yl)methyleneamino)-4H-1,2,4-triazole-3-thiol () 2-Methoxyphenyl, pyrazolyl-methylene Methoxy group improves solubility; IC50 = 4.89 μM (alkaline phosphatase) .
5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol () 4-Nitrophenyl, phenoxybenzylidene Nitro group increases electron deficiency; forms metal complexes with antibacterial activity .
5-(Furan-2-yl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol () Furan-2-yl, 4-methoxybenzylidene Furan and methoxy groups enhance antimicrobial activity .


Key Observations :

  • Electron-withdrawing groups (e.g., Cl, NO₂) improve stability and metal-binding affinity.
  • Heteroaromatic substituents (thiophene, pyridine, furan) influence bioactivity and coordination chemistry.
  • Polar groups (e.g., methoxy) enhance solubility but may reduce membrane permeability.
Anticancer Activity
  • Metal Complexes : The thiophene-Schiff base ligand in forms octahedral complexes with Co(II), Ni(II), and Cu(II), showing 45–78% inhibition against MCF-7 and Hep-G2 cells .
  • Pyrazolyl Analogs : A pyrazolyl-substituted triazole-thiol () exhibits IC50 = 1.50 μM against alkaline phosphatase, suggesting enzyme-targeted mechanisms .
Antimicrobial Activity
  • Furan/Methoxy Derivatives: 5-(Furan-2-yl)-4-((4-methoxybenzylidene)amino)-triazole-3-thiol () shows moderate activity against S. aureus and E. coli due to enhanced solubility .

Physicochemical Properties

  • Solubility : Thiophene and chloro groups may reduce aqueous solubility compared to methoxy or furan-containing analogs.
  • Thermal Stability : High melting points (e.g., 177–198°C in ) suggest strong intermolecular interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.